molecular formula C20H21ClN2S B12030916 N-(4-(4-Chlorophenyl)-3-pentyl-1,3-thiazol-2(3H)-ylidene)aniline CAS No. 374548-96-6

N-(4-(4-Chlorophenyl)-3-pentyl-1,3-thiazol-2(3H)-ylidene)aniline

Cat. No.: B12030916
CAS No.: 374548-96-6
M. Wt: 356.9 g/mol
InChI Key: IQJSVVPWUHOEJL-UHFFFAOYSA-N
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Description

N-(4-(4-Chlorophenyl)-3-pentyl-1,3-thiazol-2(3H)-ylidene)aniline is a thiazole-derived Schiff base characterized by a 4-chlorophenyl group at the 4-position of the thiazole ring and a pentyl chain at the 3-position. The 4-chlorophenyl group provides electron-withdrawing effects, while the pentyl chain enhances lipophilicity, which may improve membrane permeability in pharmacological contexts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

374548-96-6

Molecular Formula

C20H21ClN2S

Molecular Weight

356.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-pentyl-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C20H21ClN2S/c1-2-3-7-14-23-19(16-10-12-17(21)13-11-16)15-24-20(23)22-18-8-5-4-6-9-18/h4-6,8-13,15H,2-3,7,14H2,1H3

InChI Key

IQJSVVPWUHOEJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole core. For this compound, the reaction involves:

  • Step 1 : Condensation of 4-chlorophenylacetothioamide with α-haloketones (e.g., 1-bromopentan-2-one) in ethanol under reflux (24–48 hours). This forms the 4-(4-chlorophenyl)-3-pentylthiazol-2(3H)-imine intermediate.

  • Step 2 : Dehydrohalogenation using bases like potassium carbonate or triethylamine to generate the thiazol-2(3H)-ylidene scaffold.

  • Step 3 : Coupling with aniline via nucleophilic aromatic substitution (NAS) in dimethylformamide (DMF) at 80–100°C, facilitated by copper(I) iodide as a catalyst.

Table 1: Reaction Conditions and Yields for Hantzsch-Based Synthesis

StepReactantsSolventTemperature (°C)Time (h)Yield (%)
14-Chlorophenylacetothioamide + 1-Bromopentan-2-oneEthanol783662–68
2Intermediate + K2CO3THF25289–93
3Thiazolylidene + AnilineDMF1001255–60

Key challenges include controlling regioselectivity during thiazole ring closure and minimizing side reactions during NAS.

Catalytic Methods for Enhanced Efficiency

Silver-Mediated Cyclization

Recent advances employ silver(I) complexes to accelerate thiazole formation. For example:

  • Protocol : Reacting N-(4-chlorophenyl)pentanamide with Lawesson’s reagent generates a thioamide, which undergoes cyclization in the presence of AgOTf (5 mol%) and Cs2CO3 in dichloromethane (DCM) at 40°C.

  • Yield : 78–82% with >95% purity, avoiding the need for intermediate isolation.

Nickel-Catalyzed Cross-Coupling

Nickel catalysts enable direct coupling of preformed thiazole intermediates with aniline derivatives:

  • Conditions : NiCl2(dppe) (3 mol%), 1,2-bis(diphenylphosphino)ethane (dppe), and zinc powder in tetrahydrofuran (THF) at 60°C.

  • Advantage : Tolerates electron-deficient aryl groups without requiring protecting groups.

Table 2: Catalytic Methods Comparison

CatalystSubstrateSolventTemperature (°C)Time (h)Yield (%)
AgOTfThioamide + α-HaloketoneDCM40678–82
NiCl2(dppe)Thiazole + AnilineTHF60870–75

Solvent and Reaction Condition Optimization

Solvent Effects on Cyclization

Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates but may reduce yields due to side reactions. Ethanol and DCM balance reactivity and selectivity.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Example : Cyclocondensation of 4-chlorophenylglyoxal with thiourea and 1-bromopentane under microwave (150 W, 120°C) completes in 20 minutes versus 36 hours conventionally.

  • Yield : 85% with 99% purity by HPLC.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) isolates the product with >98% purity.

  • Recrystallization : Ethanol/water (7:3) mixtures yield crystalline forms suitable for X-ray diffraction.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.45–7.30 (m, 4H, Ar-H), 3.85 (t, J = 7.2 Hz, 2H, N-CH2), 1.75–1.25 (m, 8H, pentyl chain).

  • IR : 1640 cm⁻¹ (C=N), 1550 cm⁻¹ (C=C aromatic).

Comparative Analysis of Methodologies

Table 3: Advantages and Limitations of Synthesis Routes

MethodAdvantagesLimitations
Hantzsch SynthesisWell-established, scalableLow yields in final coupling step
Silver CatalysisHigh purity, short reaction timesCost of AgOTf
Microwave AssistanceRapid, energy-efficientSpecialized equipment required

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-Chlorophenyl)-3-pentyl-1,3-thiazol-2(3H)-ylidene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted thiazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research has indicated its potential use in the treatment of certain diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(4-Chlorophenyl)-3-pentyl-1,3-thiazol-2(3H)-ylidene)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Additionally, its potential anticancer activity may be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 3-Position of the Thiazole Ring

Target Compound : 3-Pentyl Group

The pentyl chain contributes to high lipophilicity (logP ~5.2 estimated), favoring passive diffusion across biological membranes.

Analog 1 : N-[(2Z)-4-(4-Chlorophenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline
  • 3-Position : Morpholin-4-yl group.
Analog 2 : (Z)-N-(4-(4-Methoxyphenyl)-3,5-diphenylthiazol-2(3H)-ylidene)aniline Hydrobromide
  • 3-Position : Diphenyl substitution.
  • Impact : Bulky phenyl groups create steric hindrance, possibly limiting interaction with flat binding pockets. The hydrobromide salt enhances crystallinity and solubility in polar solvents.
Analog 3 : (Z)-N-(4-(3-(Azepane-1-sulfonyl)phenyl)-3-(2-methoxyethyl)thiazol-2(3H)-ylidene)aniline
  • 3-Position : 2-Methoxyethyl group.
  • Impact : The ether oxygen improves solubility (logP ~3.5), while the sulfonyl group at the 4-position adds strong electron-withdrawing effects, altering the thiazole ring’s electronic density.

Substituent Variations at the 4- and 5-Positions

Target Compound : 4-(4-Chlorophenyl) Group
  • The para-chloro substituent directs electron withdrawal, stabilizing the thiazole ring and influencing π-π stacking in molecular interactions.
Analog 4 : N-(3-Benzyl-5-(4-chlorophenyl)thiazol-2(3H)-ylidene)aniline (Compound 34 in )
  • 4-Position : 4-Chlorophenyl retained.
  • 5-Position : Benzyl group.
Analog 5 : N-(3-Benzyl-5-(3-chlorophenyl)thiazol-2(3H)-ylidene)aniline (Compound 29 in )
  • 5-Position : 3-Chlorophenyl group.
  • Impact : Meta-chloro substitution reduces symmetry and dipole alignment, possibly weakening interactions with targets requiring para-substituted aromatic recognition.

Research Findings and Implications

  • Lipophilicity vs. Solubility : The pentyl chain in the target compound optimizes lipophilicity for membrane permeability, whereas analogs with morpholine or methoxy groups prioritize solubility for aqueous-phase applications .
  • Substituent Positioning : Para-substituted chlorophenyl groups (target compound, Analog 1) show stronger electronic effects than meta-substituted variants (Analog 5), influencing target binding .
  • Salt Forms: Hydrobromide salts (Analog 2) improve formulation stability but may limit compatibility with non-polar matrices .

Biological Activity

N-(4-(4-Chlorophenyl)-3-pentyl-1,3-thiazol-2(3H)-ylidene)aniline is a complex organic compound with significant potential in pharmaceutical applications due to its unique thiazole structure. Its molecular formula is C20H21ClN2SC_{20}H_{21}ClN_{2}S, and it possesses a molecular weight of approximately 374.92 g/mol. The compound is characterized by a thiazole ring, which contributes to its biological activity and potential interactions with various biological targets.

Chemical Structure and Properties

The compound features a thiazole moiety linked to an aniline group, enhancing its reactivity and biological interactions. The presence of the chlorophenyl group and a pentyl chain increases its lipophilicity, potentially improving its bioavailability and therapeutic efficacy.

Property Value
Molecular FormulaC20H21ClN2SC_{20}H_{21}ClN_{2}S
Molecular Weight374.92 g/mol
CAS Number21642-94-4

Biological Activity

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may show antimicrobial properties against various bacterial strains. The thiazole ring is known for its ability to interact with microbial enzymes, potentially inhibiting their activity.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also possess this activity through modulation of inflammatory pathways.
  • Pharmacological Potential : The structural components suggest possible interactions with key biological targets such as receptors involved in pain and inflammation pathways, as well as potential anticancer mechanisms through apoptosis induction in cancer cell lines.

Case Studies and Research Findings

Research has highlighted several aspects of the biological activity of related thiazole compounds:

  • Antibacterial Studies : A study demonstrated that compounds with similar thiazole structures exhibited selective antibacterial activity against Gram-positive bacteria, including resistant strains like MRSA. This suggests that this compound may also have similar efficacy .
  • Inhibition of Enzymatic Activity : Research on thiazole derivatives has shown that they can inhibit key enzymes in bacterial metabolism, which could be a mechanism for their antibacterial effects. This inhibition often correlates with the lipophilicity of the compounds .

Structural Comparisons

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Key Characteristics
4-ChloroanilineC₆H₆ClNAntibacterial properties
2-Amino-5-chlorothiazoleC₅H₅ClN₂SAnti-inflammatory effects
BenzothiazoleC₇H₅NSDiverse biological activities

The complexity of this compound allows for more diverse interactions within biological systems compared to simpler analogues .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(4-(4-Chlorophenyl)-3-pentyl-1,3-thiazol-2(3H)-ylidene)aniline?

  • Methodological Answer : Synthesis optimization requires precise control of:
  • Reaction temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Solvent selection : Dichloromethane or ethanol enhances reactant solubility and stabilizes intermediates .
  • Coupling agents : Use carbodiimides (e.g., EDC) to facilitate thiazole-aniline bond formation .
  • pH control : Neutral to slightly basic conditions (pH 7–8) prevent undesired protonation of intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent positions (e.g., thiazole C2-H at δ 7.2–7.5 ppm) .
  • FT-IR : Identify functional groups (e.g., C=N stretch at 1600–1650 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 413.1) .
  • HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water mobile phase) .

Q. What preliminary biological assays are recommended for evaluating this compound?

  • Methodological Answer :
  • Antimicrobial Screening : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
  • Anticancer Activity : MTT assays on HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines .
  • Cytotoxicity Controls : Use non-cancerous cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding affinity for targets like VEGFR-2 or EGFR. Focus on thiazole and chlorophenyl moieties as key pharmacophores .
  • QSAR Studies : Develop regression models correlating substituent electronegativity (e.g., Cl at para-position) with IC50_{50} values .
  • MD Simulations : Assess stability of ligand-target complexes (e.g., RMSD <2.0 Å over 100 ns) .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Validate protocols (e.g., consistent cell passage numbers, serum-free conditions) .
  • Purity Reassessment : Re-analyze compound batches via HPLC to rule out degradation products .
  • Dose-Response Curves : Use 8–10 concentration points to ensure accurate EC50_{50} calculation .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., logP vs. IC50_{50}) .

Q. What strategies enhance the compound's bioavailability for in vivo studies?

  • Methodological Answer :
  • Lipophilicity Optimization : Introduce tert-butyl groups (logP ~3.5) to improve membrane permeability .
  • Prodrug Design : Synthesize ester derivatives (e.g., acetylated amines) for enhanced solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) for sustained release .

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